molecular formula C13H29NO6 B1676792 2,5,8,11,14,17-Hexaoxanonadecan-19-amine CAS No. 184357-46-8

2,5,8,11,14,17-Hexaoxanonadecan-19-amine

Cat. No. B1676792
CAS RN: 184357-46-8
M. Wt: 295.37 g/mol
InChI Key: JDTWBXXBTWYNAT-UHFFFAOYSA-N
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Description

2,5,8,11,14,17-Hexaoxanonadecan-19-amine, also known as m-PEG6-amine, is a monodisperse polyethylene glycol (PEG) derivative . It has a molecular formula of C13H29NO6 and a molecular weight of 295.38 . This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), making it useful in various chemical reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.0±0.1 g/cm³ . The boiling point is 368.5±37.0 °C at 760 mmHg . The compound has a polar surface area of 81 Ų and a molar refractivity of 76.3±0.3 cm³ . It has 7 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Organic Chemistry and Aliphatic Nitrogen Compounds

2,5,8,11,14,17-Hexaoxanonadecan-19-amine, as a nitrogen-containing organic compound, falls under the broader category of aliphatic nitrogen compounds. Research in this field explores various nitrogen-based entities including amines, enamines, imines, nitriles, and others. These compounds are integral in organic chemistry due to their wide range of applications in synthesizing various products (Brown, 1994).

Atmospheric Chemistry and Pollution

Amines, including compounds similar to this compound, are emerging as significant atmospheric pollutants. Their role in atmospheric chemistry and new particle formation is of great interest, especially concerning their emissions and secondary product formation in the atmosphere (Li et al., 2020).

Chemical Mechanism and Catalysis

The complex chemical behavior of polyamines, including varieties similar to this compound, in forming stable complexes with metals like copper in aqueous solutions, is a critical area of study. This research contributes to understanding the stabilization of copper by tertiary amine ligands and has implications for catalysis and other chemical processes (Golub et al., 1996).

Photooxidative Stability in Polymer Chemistry

Understanding the photooxidation of epoxy-amine networks, where compounds like this compound may be used, is significant in polymer chemistry. This research involves studying the oxidative behavior of aliphatic segments in such networks and their implications on material stability and durability (Bellenger & Verdu, 1984).

Biobased Amines in Material Science

In the field of materials science, the synthesis of biobased amines, including structures analogous to this compound, is pivotal. These amines are used as monomers for creating various polymers, showcasing their importance in automotive, aerospace, building, and health applications (Froidevaux et al., 2016).

Safety and Hazards

The compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that causes severe skin burns and eye damage (GHS05) . Precautionary statements include avoiding contact with skin, eyes, and clothing, and using appropriate personal protective equipment .

Future Directions

While specific future directions for 2,5,8,11,14,17-Hexaoxanonadecan-19-amine are not provided in the search results, its reactivity with various functional groups suggests potential applications in the synthesis of complex organic molecules, pharmaceuticals, and polymers. Its hydrophilic PEG spacer could be useful in increasing the solubility of these products in aqueous media .

Biochemical Analysis

Biochemical Properties

2,5,8,11,14,17-Hexaoxanonadecan-19-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound’s terminal amine group allows it to form covalent bonds with various biomolecules, facilitating its use as a linker or spacer in biochemical assays and drug delivery systems. It interacts with enzymes such as esterases and proteases, which can cleave the compound at specific sites, releasing the attached biomolecule. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the compound can enhance or inhibit the phosphorylation of proteins involved in signal transduction, thereby affecting gene expression and cellular metabolism. In certain cell types, this compound has been shown to alter the expression of genes related to cell proliferation and apoptosis, highlighting its potential impact on cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to extreme conditions can lead to the breakdown of the compound, potentially affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. For instance, high doses of this compound have been associated with liver and kidney damage in animal studies. It is crucial to determine the appropriate dosage to balance efficacy and safety in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups into the molecule, making it more water-soluble and easier to excrete. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites in biochemical pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. For example, it can bind to albumin in the bloodstream, enhancing its solubility and distribution throughout the body. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through the use of targeting signals or post-translational modifications. For instance, the addition of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can exert its effects on mitochondrial function. Understanding the subcellular localization of the compound is essential for optimizing its use in biochemical research and therapeutic applications .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTWBXXBTWYNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601590
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184357-46-8
Record name 2,5,8,11,14,17-Hexaoxanonadecan-19-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

ω-methoxyhexaethylene glycol (5 mmol) and 1.85 g (10 mmol) of potassium phthalimidate were mixed with 20 ml of dry N,N-dimethylformamide and stirred for 3 hours at 120° C. under a nitrogen atmosphere. The resulting mixture was then diluted with 50 ml of CH2Cl2 and a white solid that precipitated was removed by filtration and wished with 50 ml of CH2Cl2. The combined organic solutions were washed with 100 ml of 0.1N NaOH and 100 ml of saturated NaCl, and dried over anhydrous Na2SO4. Removal of solvent under reduced pressure afforded 1-phthalimidohexaethylene glycol monomer ether as an oily product, which was used directly without further purification. The crude 1-phthalimidohexaethylene glycol monomethyl ether (ca. 5 mmol) was dissolved in 30 ml of ethanol. After the solution was heated to the reflux temperature, 0.32 ml (10 mmol) of hydrazine was added. The mixture was refluxed for 1.5 hours under a nitrogen atmosphere, cooled to room temperature, and then acidified by the addition of a few drops of 6N HCl to pH 4. The resulting mixture was refluxed for an additional 1.5 hours, cooled to room temperature, ant the phthalhydrazide which precipitated was removed by filtration and washed with 2×15 ml of ethanol. The combined solvent was then evaporated at 40° C. under reduced pressure, and then 40 ml of an ethanol solution of KOH (0.55 g, 10 mmol) was added to the residue. The precipitated potassium tosylate was removed by filtration and washed with ethanol (2×15 ml). Ethanol was then evaporated, and 80 ml of CHCl3 was added to the residue. The precipitated yellowish solid was removed by filtration and washed with CHCl3 (2×20 ml). The combined chloroform solution was then extracted with 0.1N HCl (150 ml) and 100 ml of water. The aqueous solution was then made basic with a 1N NaOH solution (to pH 11), and extracted with methylene chloride (3×100 ml). Removal of solvent under reduced pressure, followed by purification by silica gel column chromatography utilizing CH3OH/NH4OH (30%) (9/1, v/v) afforded a 54% yield of 1-amino-3,6,9,12,15,18-hexaoxanonadecane (i.e., ω-amino-hexaethyleneglycol monomethyl ether).
Name
1-phthalimidohexaethylene glycol monomethyl ether
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0.55 g
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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